molecular formula C7H10ClN3 B1443043 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride CAS No. 1311315-31-7

3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B1443043
CAS No.: 1311315-31-7
M. Wt: 171.63 g/mol
InChI Key: IIWPYLPPVDMWNW-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that features a triazole ring Triazoles are known for their stability and versatility, making them valuable in various chemical and pharmaceutical applications

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Often carried out in anhydrous conditions to prevent the decomposition of reducing agents.

    Substitution: Requires the presence of a suitable leaving group and a nucleophile, often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials.

Properties

IUPAC Name

3,5-dimethyl-1-prop-2-ynyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-4-5-10-7(3)8-6(2)9-10;/h1H,5H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWPYLPPVDMWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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